Phenadoxone hydrochloride
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Overview
Description
Phenadoxone hydrochloride is an opioid analgesic belonging to the open chain class, similar to methadone and its relatives. It was first synthesized in Germany by Hoechst in 1947. This compound is known for its potent analgesic properties and is used primarily for pain relief. It is regulated similarly to morphine in countries where it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenadoxone hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4,4-diphenylheptan-3-one, which is then reacted with morpholine to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Phenadoxone hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenadoxone derivatives.
Scientific Research Applications
Phenadoxone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential use in pain management and as a model compound for studying opioid receptor interactions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Phenadoxone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief .
Comparison with Similar Compounds
- Methadone
- Ketobemidone
- Dextromoramide
- Phenazocine
- Dipipanone
- Piminodine
- Propiram
- Anileridine
- Alphaprodine
Properties
CAS No. |
20874-24-2 |
---|---|
Molecular Formula |
C23H30ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
6-morpholin-4-yl-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-19(2)24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H |
InChI Key |
QGUPBYVADAJUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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